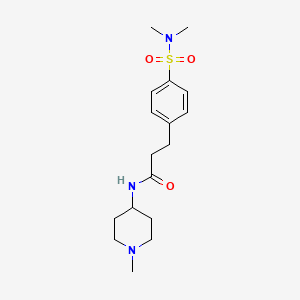
3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DMSP or SDZ 220-581 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the nervous system, and its inhibition can lead to increased levels of acetylcholine, resulting in various physiological and biochemical effects.
作用机制
DMSP works by inhibiting the activity of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, which is responsible for breaking down acetylcholine in the nervous system. This leads to increased levels of acetylcholine, which can have various effects on the body. The mechanism of action of DMSP has been extensively studied, and it is believed to bind to the active site of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The increased levels of acetylcholine resulting from DMSP inhibition of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide can have various biochemical and physiological effects. These effects include increased synaptic transmission, enhanced cognitive function, and improved memory and learning. DMSP has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
One of the significant advantages of DMSP in scientific research is its potent inhibition of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, which allows for the study of the effects of acetylcholine on various physiological and biochemical processes. However, one of the limitations of DMSP is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving DMSP. One area of research is the development of more potent and selective 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide inhibitors that can be used to investigate the role of acetylcholine in various physiological and biochemical processes. Another area of research is the potential therapeutic applications of DMSP in the treatment of Alzheimer's disease and other neurological disorders. Additionally, research on the potential toxicity of DMSP and its effects on the environment is also an area of interest.
In conclusion, DMSP is a potent inhibitor of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a valuable tool for investigating the role of acetylcholine in various processes. However, its potential toxicity and limitations must be taken into account when using it in laboratory experiments. Future research on DMSP and its derivatives can lead to the development of new drugs for the treatment of neurological disorders and other diseases.
合成方法
The synthesis of DMSP involves the reaction of 4-(N,N-dimethylsulfamoyl)phenyl magnesium bromide with N-(1-methylpiperidin-4-yl)propanamide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography.
科学研究应用
DMSP has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a tool for understanding the role of acetylcholine in various physiological and biochemical processes. DMSP has been used to investigate the effects of acetylcholine on memory, learning, and cognitive function.
属性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)24(22,23)16-7-4-14(5-8-16)6-9-17(21)18-15-10-12-20(3)13-11-15/h4-5,7-8,15H,6,9-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKWUNQIXJMWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

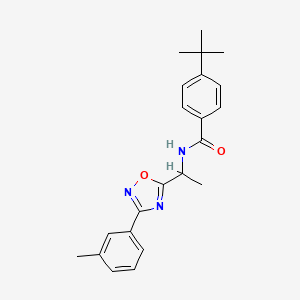
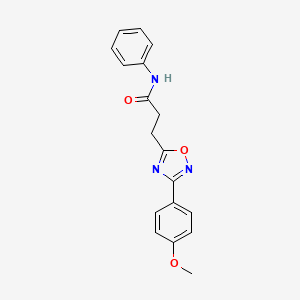
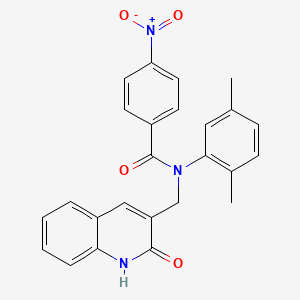
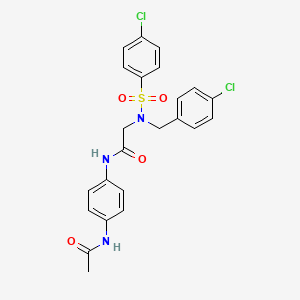


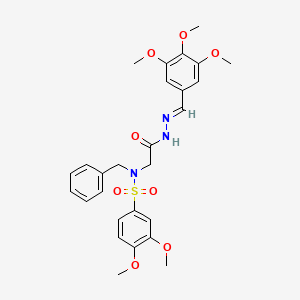

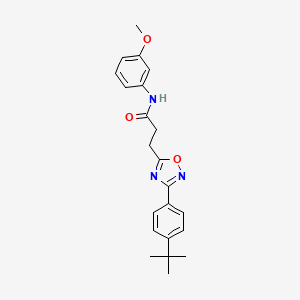

![1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride](/img/no-structure.png)
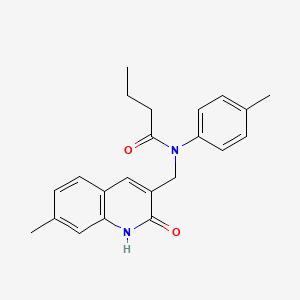
![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)
![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)